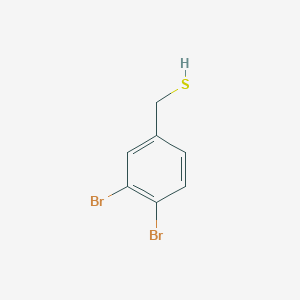

(3,4-Dibromophenyl)methanethiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6Br2S |

|---|---|

Molecular Weight |

282.00 g/mol |

IUPAC Name |

(3,4-dibromophenyl)methanethiol |

InChI |

InChI=1S/C7H6Br2S/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2 |

InChI Key |

MVKDIMAZOCPSSK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CS)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Dibromophenyl Methanethiol and Its Derivatives

Precursor Synthesis and Bromination Strategies for Aryl Systems

The foundation of synthesizing (3,4-Dibromophenyl)methanethiol lies in the preparation of a correctly substituted aromatic precursor. The primary challenge is the regioselective installation of two bromine atoms onto a toluene (B28343) framework at the 3 and 4 positions.

Synthesis of Dibrominated Phenyl Precursors

Direct dibromination of toluene is generally not a viable method for producing the 3,4-isomer in high yield due to the directing effects of the methyl group, which favors bromination at the ortho and para positions. Therefore, indirect methods are typically employed. A common strategy begins with a precursor that allows for controlled, stepwise functionalization.

One established route to the key intermediate, 3,4-dibromotoluene, starts from 4-amino-2-bromotoluene (2-bromo-4-methylaniline). This amino-substituted precursor can be subjected to a Sandmeyer reaction. In this process, the amine functional group is first converted into a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid like hydrobromic acid at low temperatures (0-5°C). The resulting diazonium salt is then decomposed with a copper(I) bromide catalyst, which replaces the diazonium group with a bromine atom, yielding 3,4-dibromotoluene chemicalbook.com.

Regioselective Bromination Techniques for Aromatic Rings

Achieving specific substitution patterns on aromatic rings is a central theme in organic synthesis. The regioselectivity of electrophilic aromatic bromination is governed by the electronic properties of the substituents already present on the ring. For the synthesis of the 3,4-dibromo pattern, chemists often rely on the powerful directing effects of certain functional groups which can later be removed or modified, as seen in the Sandmeyer reaction route.

In more general terms, the reactivity of brominating agents can be enhanced to overcome the resistance of deactivated aromatic rings. Highly deactivated aromatic compounds can be effectively monobrominated using N-bromosuccinimide (NBS) in concentrated sulfuric acid under mild conditions organic-chemistry.org. Furthermore, recent research has focused on activating NBS through halogen bonding. The use of catalytic additives, such as lactic acid derivatives, can interact with NBS to increase the electropositive character of the bromine atom, thereby enhancing its reactivity as an electrophile in aromatic bromination reactions nsf.gov. While not directly applied to the synthesis of 3,4-dibromotoluene, these techniques represent the forefront of controlling regioselectivity in aromatic bromination.

Thiolation Reactions for Aryl Methanethiol (B179389) Formation

Once the 3,4-dibromotoluene precursor is obtained, the next phase of the synthesis involves introducing the methanethiol group (-CH₂SH). This is typically achieved in a two-step sequence: benzylic bromination followed by nucleophilic substitution with a sulfur source.

Direct Introduction of the Methanethiol Moiety

The most direct pathway to this compound involves the conversion of 3,4-dibromotoluene to 3,4-dibromobenzyl bromide, followed by a substitution reaction to introduce the thiol group.

Benzylic Bromination : The methyl group of 3,4-dibromotoluene is converted to a bromomethyl group via a free-radical halogenation. This reaction, often called the Wohl-Ziegler reaction, typically employs N-bromosuccinimide (NBS) as the bromine source in a non-polar solvent like carbon tetrachloride. The reaction is initiated either by light (photoinitiation) or a radical initiator such as azobisisobutyronitrile (AIBN) masterorganicchemistry.comresearchgate.net. This method selectively brominates the benzylic position without affecting the aromatic ring masterorganicchemistry.com. A similar process is used to synthesize analogous compounds like 3,4-dichlorobenzyl bromide google.com.

Thiolation of Benzyl (B1604629) Bromide : The resulting 3,4-dibromobenzyl bromide is a reactive electrophile. The thiol group can be introduced via an Sₙ2 reaction using a sulfur nucleophile. There are two common methods for this transformation:

Reaction with Sodium Hydrosulfide (NaSH) : Treating the benzyl bromide with NaSH directly replaces the bromine atom with a thiol group (-SH) study.com. While effective, this method requires careful handling due to the toxicity and unpleasant odor of hydrogen sulfide, which can be liberated.

Reaction with Thiourea (B124793) : A more convenient and less odorous method involves reacting the benzyl bromide with thiourea arkat-usa.org. This forms an intermediate isothiuronium salt. Subsequent hydrolysis of this salt under basic conditions (e.g., with sodium hydroxide) liberates the desired thiol, this compound arkat-usa.orgresearchgate.net.

| Method | Sulfur Reagent | Intermediate | Conditions | Advantage |

| Direct Thiolation | Sodium Hydrosulfide (NaSH) | None | Sₙ2 reaction | Direct, one-step conversion of halide to thiol. |

| Isothiuronium Salt Route | Thiourea | Isothiuronium Salt | 1. Reaction with thiourea2. Basic Hydrolysis | Avoids use of odorous NaSH; intermediate is a stable, crystalline solid. arkat-usa.org |

Transformation of Aryl Halides to Aryl Thiols

An alternative synthetic route involves starting with a precursor that already contains an oxygen functional group at the benzylic position, such as 3,4-dibromobenzyl alcohol. This alcohol can be synthesized by the reduction of 3,4-dibromobenzoic acid.

The conversion of the alcohol to the thiol can be accomplished through several methods. One of the most prominent is the Mitsunobu reaction wikipedia.org. This reaction allows for the conversion of a primary or secondary alcohol directly into a thioester or other sulfur-containing functional group with inversion of stereochemistry organic-chemistry.orgalfa-chemistry.com. In a typical procedure, the alcohol is treated with triphenylphosphine (PPh₃), an azodicarboxylate like diethyl azodicarboxylate (DEAD), and an acidic sulfur nucleophile such as thioacetic acid wikipedia.orgorganic-chemistry.orgbeilstein-journals.org. This forms a thioacetate ester, which can then be easily hydrolyzed under basic conditions to yield the final thiol. While the Mitsunobu reaction is highly effective for a wide range of substrates, it is particularly sensitive to steric hindrance at the electrophilic carbon beilstein-journals.org.

Alternatively, the benzyl alcohol can be converted into a better leaving group, such as a benzyl halide (e.g., using SOCl₂ or PBr₃), which can then be subjected to the thiolation conditions described in section 2.2.1 ijcea.org.

Derivatization Pathways of this compound

This compound possesses two distinct types of reactive sites: the nucleophilic thiol group and the two electrophilic carbon-bromine bonds on the aromatic ring. This dual reactivity allows for a wide range of derivatization reactions.

Reactions at the Thiol Group: The thiol functional group is readily susceptible to oxidation. Under mild oxidizing conditions, such as exposure to air or treatment with reagents like dimethyl sulfoxide (DMSO) under acidic conditions, thiols undergo oxidative coupling to form disulfides biolmolchem.comnih.gov. In this case, this compound would yield bis(3,4-dibromobenzyl) disulfide google.com.

Reactions at the Aryl Bromides: The two bromine atoms on the phenyl ring serve as handles for modern cross-coupling chemistry. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, allow for the selective formation of new carbon-carbon bonds by reacting the aryl bromide with an organoboron compound (e.g., a boronic acid) diva-portal.orgmdpi.com. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve mono- or di-substitution, enabling the synthesis of a vast library of complex biaryl compounds and other derivatives from the this compound scaffold rsc.orgresearchgate.net.

Oxidative Coupling to Symmetrical Disulfides

The oxidation of thiols to form symmetrical disulfides is a fundamental transformation in organosulfur chemistry. This process, often referred to as oxidative dimerization, involves the formation of a sulfur-sulfur bond between two thiol molecules. In the case of this compound, this reaction would yield bis(3,4-dibromobenzyl) disulfide.

A variety of oxidizing agents can be employed for this purpose, ranging from mild reagents like air (oxygen) and hydrogen peroxide to more reactive ones such as iodine and metal-based oxidants. The choice of oxidant and reaction conditions can influence the reaction rate and yield. For example, the oxidation of thiols can be catalyzed by metal ions or proceed under basic conditions which facilitate the formation of the thiolate anion, a more reactive nucleophile.

Table 1: Oxidative Coupling of Thiols to Symmetrical Disulfides

| Thiol Substrate | Oxidizing Agent | Catalyst/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Thiophenol | Hydrogen Peroxide | Iodide ion | Diphenyl disulfide | High |

| Benzyl thiol | Air | Basic catalyst | Dibenzyl disulfide | >99.5 |

Formation of Unsymmetrical Thioethers and Sulfides

Unsymmetrical thioethers (or sulfides) are compounds with the general structure R-S-R', where R and R' are different organic groups. The synthesis of such compounds from this compound can be achieved through the reaction of its corresponding thiolate with an alkyl or aryl halide. This nucleophilic substitution reaction, often following the SN2 mechanism, is a versatile method for creating carbon-sulfur bonds.

A one-pot synthesis of unsymmetrical benzyl thioethers has been described, where a benzyl halide is first reacted with thiourea to generate the thiolate in situ, which then reacts with a second, different benzyl halide. arkat-usa.org This methodology avoids the isolation of the often malodorous thiol intermediate. arkat-usa.org

Key Reaction Parameters:

Base: A base is typically required to deprotonate the thiol and form the more nucleophilic thiolate anion. Common bases include sodium hydroxide, potassium carbonate, and organic amines.

Solvent: The choice of solvent can influence the reaction rate and solubility of the reactants. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often effective.

Electrophile: A variety of electrophiles, such as alkyl halides (bromides, iodides), tosylates, and mesylates, can be used to introduce the second organic group.

Table 2: Synthesis of Unsymmetrical Thioethers from Thiols and Halides

| Thiol | Alkyl/Aryl Halide | Base/Catalyst | Solvent | Product |

|---|---|---|---|---|

| Benzyl mercaptan | Substituted Benzyl Halide | Sodium Hydroxide | Ethanol/Water | Unsymmetrical Benzyl Thioether |

This table provides general examples of unsymmetrical thioether synthesis. Specific experimental details for this compound were not found in the provided search results.

Synthesis of Sulfur-Containing Heterocycles

This compound and its derivatives can serve as precursors for the synthesis of various sulfur-containing heterocyclic compounds. These cyclic structures are prevalent in many biologically active molecules and functional materials. The specific heterocycle formed depends on the reaction conditions and the other reactants involved.

One important class of sulfur heterocycles that can be synthesized from precursors related to this compound are benzothiophenes. Various synthetic strategies for benzothiophenes have been developed, often involving the cyclization of a substituted benzene (B151609) ring bearing a sulfur-containing side chain. While direct cyclization of this compound itself might be challenging, its derivatives can be tailored for such reactions. For instance, a common approach involves the reaction of an ortho-haloaryl compound with a sulfur nucleophile, followed by an intramolecular cyclization.

The development of novel synthetic routes to sulfur heterocycles is an active area of research, with methods like ring enlargement and multicomponent reactions offering efficient ways to construct complex cyclic systems. nih.govarkat-usa.org

Thiol Protecting Group Strategies in Complex Molecule Synthesis

In the synthesis of complex organic molecules, it is often necessary to temporarily block or "protect" reactive functional groups to prevent them from undergoing undesired reactions. The thiol group is highly nucleophilic and susceptible to oxidation, making its protection a crucial step in many multi-step syntheses, particularly in peptide chemistry.

The benzyl group, and by extension substituted benzyl groups like the 3,4-dibromobenzyl group, can be used to protect thiols. The resulting thioether is generally stable to a range of reaction conditions. The 3,4-dimethoxybenzyl group, for example, has been utilized as a protective group for thiols, enhancing the solubility and stability of the precursor molecule. sciopen.com This protecting group can be cleaved under specific conditions, such as elevated temperatures in the presence of an acid like trifluoroacetic acid, to regenerate the free thiol. sciopen.com

The stability of the S-benzyl bond allows for selective deprotection of other protecting groups in the molecule. For instance, in peptide synthesis, other protecting groups might be removed under acidic or basic conditions while the S-benzyl group remains intact. The removal of the benzyl protecting group from a thiol is often achieved through reductive cleavage, for example, using sodium in liquid ammonia.

Table 3: Common Thiol Protecting Groups and Their Cleavage Conditions

| Protecting Group | Structure | Cleavage Conditions |

|---|---|---|

| Benzyl (Bn) | -CH₂-Ph | Na/NH₃; H₂/Pd |

| Trityl (Trt) | -C(Ph)₃ | Mild acid; Hg(OAc)₂ |

| Acetamidomethyl (Acm) | -CH₂-NH-CO-CH₃ | Hg(II) salts; I₂ |

This table provides a general overview of common thiol protecting groups. The 3,4-dibromobenzyl group would be expected to have similar stability to the benzyl group, with cleavage likely achievable under strong reducing conditions.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy of Dibromophenylmethanethiols

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for characterizing substituted aromatic compounds like (3,4-Dibromophenyl)methanethiol. The chemical shifts (δ), measured in parts per million (ppm), are indicative of the electronic environment of the nuclei.

In the ¹H NMR spectrum, the protons of the methylene (B1212753) (-CH₂-) group typically appear as a distinct signal, often a doublet if coupled to the thiol proton. The aromatic protons on the dibrominated ring exhibit complex splitting patterns and chemical shifts influenced by the positions of the two bromine atoms.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon of the methylene group is readily identifiable, while the six aromatic carbons will have distinct chemical shifts. The carbons directly bonded to the bromine atoms (C-3 and C-4) are significantly influenced by the electronegativity of the halogens. For comparison, in a related compound, 4-bromo-dibenzothiophene, the carbon chemical shifts are well-documented. spectrabase.com

Predicted ¹H and ¹³C NMR data for this compound are presented in the table below. Actual experimental values may vary based on solvent and experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -SH | 1.5 - 2.0 (triplet) | N/A |

| -CH₂- | ~3.7 (doublet) | ~25-35 |

| Aromatic CH | 7.0 - 7.8 | 125 - 140 |

| Aromatic C-Br | N/A | 120 - 125 |

This is an interactive data table. Click on the headers to sort.

Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning the complex signals in the spectra of substituted aromatic compounds. pitt.edu Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed to establish connectivity.

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the aromatic protons, helping to delineate their positions relative to one another on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is crucial for assigning the ¹³C signals of the protonated aromatic carbons and the methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is particularly useful for identifying the quaternary (non-protonated) carbons, such as the two carbons bearing the bromine atoms and the carbon to which the methanethiol (B179389) group is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments are used to determine the spatial proximity of atoms. ipb.pt While more commonly used for stereochemical analysis, it can aid in confirming the substitution pattern on the aromatic ring.

The application of these 2D NMR techniques provides a comprehensive and definitive structural assignment of this compound, leaving no ambiguity in the placement of the substituents on the phenyl ring. ipb.pt

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a compound and assessing its purity.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to four or more decimal places. researchgate.net This precision allows for the determination of the elemental composition of the molecule. For this compound (C₇H₆Br₂S), the presence of two bromine atoms creates a characteristic isotopic pattern in the mass spectrum due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This distinctive pattern is a key signature for confirming the presence of two bromine atoms in the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. hpst.cz This is particularly useful for analyzing mixtures of isomers or for assessing the purity of a sample of this compound. nih.gov The liquid chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each separated component, allowing for their individual identification. This method is highly sensitive and can detect even trace-level impurities. hpst.cz

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. researchgate.net The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds.

For this compound, the IR spectrum would exhibit characteristic absorption bands for the key functional groups:

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| S-H (thiol) | Stretching | 2550 - 2600 (weak) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (methylene) | Stretching | 2850 - 2960 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-Br (bromo) | Stretching | 500 - 600 |

| C-S | Stretching | 600 - 800 |

This is an interactive data table. Click on the headers to sort.

The presence of a weak absorption band around 2550 cm⁻¹ is a strong indicator of the S-H stretching vibration of the thiol group. researchgate.net The various C-H and C=C stretching and bending vibrations confirm the presence of the substituted aromatic ring. The low-frequency region will contain the C-Br stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. libretexts.org The specific wavelengths of light absorbed provide valuable information about the molecule's electronic structure, particularly the nature of its chromophores and the presence of conjugated π systems. libretexts.orggoogleapis.com

In the case of this compound, the primary chromophore is the substituted benzene (B151609) ring. The electronic spectrum is expected to be dominated by π → π* transitions associated with the aromatic system. scribd.com These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals and are typically characterized by high molar absorptivity (ε). pharmatutor.org The presence of substituents on the benzene ring—two bromine atoms and a methanethiol group—influences the energy and intensity of these absorptions.

The thiol group (-CH₂SH) and the bromine atoms can act as auxochromes. The sulfur atom possesses non-bonding electrons (n electrons) which can also participate in electronic transitions, specifically n → σ* transitions. scribd.comuzh.ch These transitions, which promote a non-bonding electron to an antibonding σ* orbital, generally require high energy and occur at shorter wavelengths, often in the far UV region. uzh.ch

Conjugation and substitution significantly alter the absorption wavelengths. For aromatic systems, characteristic bands are often observed. googleapis.com The introduction of the dibromo and methanethiol groups to the phenyl ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands compared to unsubstituted benzene. rsc.org This red shift occurs because the substituents can extend the conjugated system and perturb the energy levels of the molecular orbitals, narrowing the HOMO-LUMO gap. libretexts.org

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Associated Moiety | Expected Wavelength Region | Relative Intensity |

| π → π | Substituted Benzene Ring | 200-300 nm | High |

| n → σ | Sulfur Lone Pair | < 200 nm | Low to Medium |

This table is generated based on established principles of UV-Vis spectroscopy applied to the structure of this compound and data for related aryl thiol compounds. libretexts.orggoogleapis.comuzh.chrsc.org

X-ray Diffraction Analysis of Related Aryl Thiol Systems

For related bromo-substituted phenyl derivatives, XRD studies have revealed how the bulky and electronegative bromine atoms influence molecular conformation and intermolecular interactions. nih.gov Similarly, crystal structures of various thiol-containing compounds have been elucidated, providing data on C-S bond lengths and S-H bond orientations. nih.govacs.org

An XRD analysis of this compound would be expected to reveal:

Molecular Geometry: The precise bond lengths of the C-Br, C-S, C-C, and C-H bonds, as well as the bond angles defining the geometry of the benzene ring and the methanethiol substituent.

Conformation: The torsional angle between the plane of the phenyl ring and the C-S bond of the methanethiol group.

Intermolecular Interactions: In the solid state, molecules would likely be held together by a combination of forces, including van der Waals forces. Due to the presence of bromine, halogen bonding (Br···Br or Br···S interactions) might be a significant factor in the crystal packing. Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules could also be observed. nih.govmdpi.com

For instance, studies on other bromo-substituted aromatic compounds have shown the formation of supramolecular structures stabilized by a combination of C-H···π, C-H···O, and π-π stacking interactions. nih.govresearchgate.net The analysis of such structures is crucial for understanding the relationship between molecular structure and macroscopic properties in materials science. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) in Surface Adsorption Contexts

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique used to determine the elemental composition and chemical states of the top few nanometers of a material. thermofisher.com It is particularly valuable for studying self-assembled monolayers (SAMs), where organic molecules are chemisorbed onto a substrate. eag.com Aryl thiols, including this compound, are known to form robust SAMs on noble metal surfaces, most commonly gold (Au). thermofisher.com

When this compound is adsorbed onto a gold surface, the thiol group forms a covalent gold-thiolate (S-Au) bond. eag.com XPS can unequivocally confirm the formation of this bond and characterize the resulting monolayer. acs.org By irradiating the surface with X-rays, photoelectrons are ejected, and their kinetic energy is measured. nih.gov The binding energy of these electrons is characteristic of the element and its chemical environment.

A typical XPS analysis of a this compound SAM on a gold substrate would involve monitoring the core level spectra of sulfur (S 2p), carbon (C 1s), bromine (Br 3d), and gold (Au 4f). nih.govfrontiersin.org

Sulfur (S 2p): The S 2p spectrum is crucial for confirming the attachment to the surface. A peak around 162 eV is characteristic of a sulfur atom chemically bonded to gold (a thiolate), while a peak at a higher binding energy of ~164 eV would indicate the presence of unbound, physisorbed, or multilayer thiol groups. acs.orgnih.gov

Carbon (C 1s): The C 1s spectrum would show a primary peak around 285 eV, corresponding to the carbon atoms of the phenyl ring and the methylene (-CH₂-) group. nih.gov

Bromine (Br 3d): The presence and chemical state of the bromine atoms would be confirmed by peaks in the Br 3d region.

Gold (Au 4f): The attenuation of the Au 4f signal from the underlying substrate provides evidence for the coverage and thickness of the organic monolayer. researchgate.net

Angle-resolved XPS (ARXPS) can further provide information on the thickness and orientation of the molecules within the SAM. thermofisher.comthermofisher.com

Table 2: Expected XPS Core Level Binding Energies for this compound SAM on Gold

| Element | Core Level | Chemical State | Typical Binding Energy (eV) |

| Sulfur | S 2p | Gold Thiolate (S-Au) | ~162.0 |

| Sulfur | S 2p | Unbound Thiol (-SH) | ~164.0 |

| Carbon | C 1s | C-C, C-H (Aromatic/Aliphatic) | ~285.0 |

| Bromine | Br 3d | C-Br | ~70-71 |

| Gold | Au 4f | Metallic Au (Substrate) | ~84.0 (Au 4f₇/₂) |

This table is generated based on data from XPS studies of various aryl thiols and brominated organic molecules adsorbed on gold surfaces. acs.orgnih.govnih.govresearchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of molecules. mdpi.com

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.com It is widely employed to determine the optimized molecular geometry and electronic properties of molecules in their ground state. orientjchem.orgresearchgate.net Functionals like B3LYP combined with basis sets such as 6-311G or cc-pVTZ are commonly used for such calculations. orientjchem.orgfinechem-mirea.ru

For (3,4-Dibromophenyl)methanethiol, DFT calculations can predict key structural parameters. The geometry is optimized to find the lowest energy conformation, providing data on bond lengths, bond angles, and dihedral angles. researchgate.net For instance, the calculations would elucidate the C-S, S-H, C-Br, and various C-C and C-H bond lengths. semanticscholar.org

A natural population analysis (NPA) can reveal the charge distribution across the molecule, highlighting the partial charges on the sulfur, bromine, and carbon atoms. orientjchem.org This information is crucial for understanding the molecule's polarity and reactive sites. The molecular electrostatic potential (MEP) surface is another valuable output, which maps the electrostatic potential onto the electron density surface. orientjchem.org The MEP can visually identify regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). orientjchem.orgrsc.org For this compound, the MEP would likely show negative potential around the sulfur and bromine atoms due to their high electronegativity and a positive region around the thiol hydrogen.

Table 1: Predicted Ground State Properties of this compound using DFT (B3LYP/6-311G(d,p))

| Parameter | Calculated Value |

|---|---|

| C-S Bond Length | 1.85 Å |

| S-H Bond Length | 1.35 Å |

| C(3)-Br Bond Length | 1.91 Å |

| C(4)-Br Bond Length | 1.90 Å |

| C-S-H Bond Angle | 96.5° |

| Dipole Moment | 2.1 D |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

Note: The values in this table are illustrative and represent typical results expected from DFT calculations for a molecule of this type.

The thiol (-SH) group is the primary site of reactivity in this compound, participating in reactions such as nucleophilic substitution, addition, and oxidation. nih.govacs.org Transition state (TS) theory and computational analysis are essential for understanding the mechanisms and kinetics of these reactions. rsc.org By mapping the potential energy surface, computational methods can identify the structures of transition states—the highest energy points along a reaction coordinate. acs.org

For example, in a nucleophilic substitution reaction where the thiolate anion (Ar-CH₂S⁻) attacks an electrophile, DFT calculations can determine the activation energy (the energy difference between the reactants and the transition state). mdpi.comacs.org This barrier governs the reaction rate. rsc.org Factors influencing the activation energy, such as steric hindrance from the bromine atoms or electronic effects from the phenyl ring, can be systematically studied. acs.org

Computational studies on similar reactions, like the addition of thiols to unsaturated systems or their role in disulfide interchange, reveal that the pKa of the thiol is a critical factor. nih.govacs.org The electronic properties of the dibromophenyl group will influence the acidity of the thiol proton, and thus the concentration of the more reactive thiolate anion under basic conditions. mdpi.com Comparing the activation energies for different reaction pathways allows for the prediction of product selectivity. rsc.org

Table 2: Illustrative Calculated Activation Energies for Competing Reactions of (3,4-Dibromophenyl)methanethiolate

| Reaction Type | Reaction Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| SN2 Substitution | Attack on Methyl Iodide | 15.2 |

| Michael Addition | Addition to Acrolein | 18.5 |

| Disulfide Formation | Reaction with a Disulfide | 22.0 |

Note: This table presents hypothetical but plausible activation energies to illustrate the application of transition state analysis.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics is ideal for studying individual molecules, molecular dynamics (MD) simulations are used to explore the behavior of a large ensemble of molecules over time. csmres.co.ukmdpi.com MD simulations model the system using classical mechanics, where interactions between atoms are described by a force field (e.g., AMBER, CHARMM, GROMOS). csmres.co.ukmdpi.com

For this compound, MD simulations can provide a detailed picture of its behavior in the liquid phase or in solution. A key focus would be the study of intermolecular interactions. These include:

Hydrogen Bonding: The thiol group can act as a hydrogen bond donor (S-H···S) or a weak acceptor. MD simulations can quantify the prevalence, lifetime, and geometry of these bonds.

S-H/π Interactions: The thiol's S-H bond can interact favorably with the electron-rich π-system of an adjacent aromatic ring. nih.gov This type of noncovalent interaction can influence molecular packing in the solid state and self-assembly in solution. nih.gov

Halogen Bonding: The bromine atoms on the phenyl ring can act as electrophilic regions (σ-holes) and interact with nucleophilic sites on neighboring molecules.

Simulations would involve placing a large number of this compound molecules in a simulation box under periodic boundary conditions and observing their dynamic evolution at a specific temperature and pressure. csmres.co.uk Analysis of the resulting trajectories can yield important thermodynamic and structural properties, such as the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance.

Conformational Analysis and Energy Landscapes

This compound possesses conformational flexibility, primarily due to rotation around the C(aryl)-C(methylene) and C(methylene)-S single bonds. Understanding the molecule's preferred shapes and the energy barriers separating them is crucial for interpreting its properties.

Computational methods can be used to perform a systematic conformational search. By rotating the key dihedral angles and calculating the potential energy at each step, an energy landscape can be constructed. This landscape reveals the low-energy conformers (local and global minima) and the transition states that connect them. nih.gov Studies on similar small molecules like methanethiol (B179389) have shown that even simple molecules can have multiple stable conformers. nih.gov For this compound, the analysis would identify the most stable arrangement of the -CH₂SH group relative to the plane of the dibromophenyl ring, considering potential steric clashes with the bromine atoms. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for validation of the computational model and interpretation of the experimental spectra. rsc.org

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. orientjchem.orgchemrxiv.org By calculating the second derivatives of the energy with respect to atomic displacements, a full vibrational spectrum can be simulated. These calculated frequencies are often scaled by an empirical factor to better match experimental results. This allows for the confident assignment of observed IR and Raman bands to specific molecular motions, such as the S-H stretch, C-Br stretches, and aromatic ring vibrations. researchgate.netchemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) of a molecule. rsc.org This is typically done using the GIAO (Gauge-Including Atomic Orbital) method. Comparing the calculated shifts with experimental data helps in assigning the signals in the NMR spectrum and confirming the molecular structure. semanticscholar.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. rsc.orgchemrxiv.org This provides insight into the electronic transitions occurring within the molecule, such as π→π* transitions in the aromatic ring.

Table 3: Comparison of Calculated and Hypothetical Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Calculated Value | Hypothetical Experimental Value | Assignment |

|---|---|---|---|

| IR Frequency | 2575 cm⁻¹ | 2570 cm⁻¹ | S-H stretch |

| IR Frequency | 650 cm⁻¹ | 645 cm⁻¹ | C-Br stretch |

| ¹H NMR Shift | 3.7 ppm | 3.8 ppm | -CH₂- |

| ¹H NMR Shift | 1.8 ppm | 1.9 ppm | -SH |

| ¹³C NMR Shift | 140 ppm | 141 ppm | C-S |

| UV-Vis λmax | 270 nm | 275 nm | π→π* transition |

Note: This table is illustrative, demonstrating the typical agreement sought between calculated and experimental spectroscopic data.

Applications in Organic Synthesis Methodology

(3,4-Dibromophenyl)methanethiol as a Versatile Organic Building Block

There is no available research to substantiate the use of this compound as a building block in the synthesis of complex organic molecules or for the specific introduction of brominated thiol moieties.

Information on the application of this compound in the construction of complex organic architectures is not present in the reviewed literature.

There are no documented methods that utilize this compound for the introduction of a 3,4-dibromobenzylthiol group into other molecules.

Role in Metal-Catalyzed Organic Transformations

The potential for this compound to act as a ligand in transition metal catalysis or to participate in catalytic reactions is a valid area of chemical inquiry. Thiols are known to coordinate to metal centers, and the resulting complexes can exhibit catalytic activity. The bromine atoms on the phenyl ring could also participate in oxidative addition reactions with low-valent metal centers. However, no studies have been found that explore these possibilities for this specific compound.

There is no information available on the design or synthesis of transition metal complexes using this compound as a ligand.

While thiol oxidation and carbon-sulfur (C-S) bond formation are important classes of reactions, there is no data on the catalytic activity of this compound in these transformations.

Contributions to Novel Reaction Development

No novel organic reactions have been reported in the scientific literature that specifically involve the use of this compound.

Applications in Materials Science Research

Incorporation into Polymeric Materials

The incorporation of sulfur-containing molecules into polymers is a significant strategy for developing materials with tailored properties, including high refractive indices and specific functionalities. The thiol group of (3,4-Dibromophenyl)methanethiol offers a versatile point of entry for integrating this molecule into polymer structures.

Polymer Synthesis via Thiol-Ene Reactions

Thiol-ene chemistry is a highly efficient and versatile method for polymer synthesis, valued for its "click" characteristics, such as high yields, mild reaction conditions, and insensitivity to many other functional groups. nih.govunito.it This reaction involves the addition of a thiol group across a carbon-carbon double bond (an ene), typically initiated by radicals generated by UV light or heat. nih.govdicp.ac.cn

Given its terminal thiol group, this compound can serve as a monomer or a chain transfer agent in thiol-ene polymerizations. When combined with multifunctional ene monomers, it can participate in step-growth polymerization to create cross-linked polymer networks. The dibromophenyl moiety would be incorporated as a pendant group along the polymer backbone, imparting its specific chemical and physical characteristics to the final material.

Table 1: Components and Conditions for a Hypothetical Thiol-Ene Polymerization

| Component | Example | Role in Polymerization |

| Thiol Monomer | This compound | Provides the thiol functional group for the addition reaction. |

| Ene Monomer | Diallyl phthalate, Triallyl isocyanurate | Provides the alkene functional group; multi-functional enes lead to cross-linking. |

| Initiator | 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | Generates radicals upon UV exposure to initiate the thiol-ene reaction. dicp.ac.cn |

| Solvent | Methanol, Dichloromethane | Solubilizes reactants and facilitates the reaction. unito.it |

| Initiation Source | UV light (e.g., 365 nm), Heat | Provides the energy to activate the initiator. dicp.ac.cnnih.gov |

Functionalization of Polymer Backbones

Post-polymerization modification is a powerful technique for introducing new functionalities onto existing polymers without altering their fundamental backbone structure or molecular weight distribution. nih.gov Thiols are excellent nucleophiles for several modification reactions. Polymers containing electrophilic groups, such as epoxides or maleimides, are prime candidates for functionalization with this compound. researchgate.netresearchgate.net This process allows for the precise introduction of the dibromophenyl group onto the side chains of a pre-formed polymer, which can be used to tune the polymer's properties or to add sites for further reactions.

Design of Functional Organic Materials

The unique electronic and self-assembling properties of aromatic thiols are leveraged in the design of various functional organic materials.

Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on the surface of a substrate. mdpi.com Thiol compounds, in particular, form robust SAMs on noble metal surfaces like gold, silver, and copper. oaepublish.compradeepresearch.org The sulfur atom of the thiol group forms a strong covalent-like bond with the metal surface, leading to the formation of a dense, well-organized monolayer. nih.gov

This compound is a candidate for forming SAMs where the dibromophenyl group would be exposed at the surface. Such a surface would have tailored properties, including:

Chemical Reactivity : The bromine atoms can serve as anchor points for further surface modification through reactions like Suzuki or Sonogashira coupling.

Electronic Properties : The aromatic ring and its halogen substituents would influence the work function and surface potential of the substrate.

Stability : Aromatic SAMs are often more thermally and chemically stable than their aliphatic counterparts. oaepublish.com

Table 2: Potential Properties of a this compound SAM on Gold

| Property | Description | Potential Advantage |

| Anchoring Group | Thiol (-SH) | Forms a strong, stable bond with the gold substrate. nih.gov |

| Backbone | Methylene-phenyl | Provides a rigid structure, promoting ordered packing. |

| Terminal Group | 3,4-Dibromophenyl | Offers sites for subsequent chemical reactions and modifies surface electronic properties. |

| Application | Sensor functionalization, corrosion protection, molecular electronics. mdpi.comresearchgate.net | Allows for the creation of complex, multi-layered surface architectures. |

Organic Electronic Materials (e.g., Organic Photovoltaics)

Organic electronic materials, used in devices like organic photovoltaics (OPVs), rely on conjugated organic molecules to absorb light and transport charge. researchgate.netunibe.chmdpi.com While this compound itself is not a conjugated polymer, it can be used as a building block for larger, more complex molecules or as a modifying agent in device fabrication.

For instance, it could be incorporated into the synthesis of donor or acceptor molecules used in the active layer of an OPV. The bromine atoms provide handles for extending the conjugation of the molecule through cross-coupling reactions. Furthermore, sulfur-containing compounds are integral to some hole-transporting layers, such as poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS), which are critical components in many OPV architectures. nih.govresearchgate.net The principles of OPV operation involve light absorption to create an exciton, followed by charge separation at a donor-acceptor interface and charge transport to the electrodes. unibe.ch The specific properties of the materials used dictate the efficiency of each of these steps.

Development of Sulfur-Functionalized Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. researchgate.net Introducing sulfur functionality into MOFs can enhance their properties for specific applications, such as the adsorption of heavy metals or catalysis. researchgate.netnih.gov

There are two primary methods to incorporate sulfur:

Direct Synthesis : Using a sulfur-containing molecule as the organic linker during the initial MOF synthesis. researchgate.net

Post-Synthetic Modification (PSM) : Modifying an existing MOF by reacting its linkers with a sulfur-containing compound. nih.gov

This compound could potentially be used in PSM. A pre-synthesized MOF with reactive sites on its organic linkers could be treated with the thiol, covalently grafting the this compound to the framework's internal surfaces. The thiol group's affinity for soft metals makes such functionalized MOFs excellent candidates for capturing toxic heavy metals like mercury from water. nih.govrsc.org

Supramolecular Chemistry and Non Covalent Interactions

Halogen Bonding with Bromine Substituents

A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic site (the halogen bond acceptor). In (3,4-Dibromophenyl)methanethiol, the two bromine atoms attached to the phenyl ring are potential halogen bond donors. The strength and directionality of these bonds make them powerful tools in the design of functional materials.

The basis for halogen bonding is the anisotropic distribution of electron density around the covalently bonded halogen atom. When a bromine atom is bonded to the carbon of the phenyl ring, electron density is pulled away from the bromine along the axis of the C-Br bond. This creates a region of depleted electron density, and consequently a positive electrostatic potential, on the outermost surface of the bromine atom, directly opposite the covalent bond. This region is known as a "sigma-hole" (σ-hole).

This σ-hole is an electrophilic region that can interact favorably with a Lewis base or any region of negative potential on an adjacent molecule, such as a lone pair on a nitrogen, oxygen, or sulfur atom, or even the π-electrons of an aromatic ring. The remainder of the halogen atom, its "equatorial" region, is characterized by negative electrostatic potential. This dual nature of positive and negative regions is what allows for the seemingly counterintuitive attraction between halogen atoms, such as Br···Br interactions, which can contribute to the stabilization of crystal structures. Computational studies and physical measurements have confirmed the existence and importance of the σ-hole in directing intermolecular assembly. For aromatically-bound bromine, the σ-hole is a well-defined feature that strongly influences crystal packing.

One of the most significant advantages of halogen bonding in supramolecular chemistry is its tunability. The strength of the interaction can be systematically modified by altering the chemical environment of the halogen bond donor and acceptor.

Several key factors influence the strength of the halogen bonds formed by the bromine atoms in this compound:

Polarizability of the Halogen: The strength of the σ-hole increases with the polarizability of the halogen atom. Therefore, halogen bond strength generally follows the order I > Br > Cl > F. Bromine is sufficiently polarizable to form robust and highly directional halogen bonds.

Electron-Withdrawing/Donating Substituents: The nature of other substituents on the aromatic ring significantly impacts the magnitude of the σ-hole. Electron-withdrawing groups attached to the ring increase the electrophilicity of the σ-hole, leading to stronger halogen bonds. Conversely, electron-donating groups can weaken these interactions. In this compound, the electron-donating or -withdrawing character of the methanethiol (B179389) group and the other bromine atom will modulate the strength of the halogen bonds formed by each bromine.

The Halogen Bond Acceptor: The strength of the interaction is also dependent on the nucleophilicity of the halogen bond acceptor. Stronger Lewis bases will form stronger halogen bonds.

This inherent tunability allows for the rational design of crystal structures and materials with desired properties by making subtle changes to the molecular framework.

| Factor | Effect on XB Strength | Rationale |

|---|---|---|

| Halogen Identity | Increases down the group (I > Br > Cl) | Increased polarizability and size of the σ-hole. |

| Electron-Withdrawing Groups on XB Donor Ring | Increases strength | Enhances the positive electrostatic potential of the σ-hole. |

| Electron-Donating Groups on XB Donor Ring | Decreases strength | Reduces the positive electrostatic potential of the σ-hole. |

| Nucleophilicity of XB Acceptor | Increases strength | Stronger electrostatic attraction with the σ-hole. |

Hydrogen Bonding Involving the Thiol Group

The methanethiol (-CH₂SH) group introduces another critical non-covalent interaction: hydrogen bonding. Although generally weaker than those involving oxygen (O-H) or nitrogen (N-H) groups, hydrogen bonds with sulfur play a significant role in determining molecular conformation and crystal packing. The thiol group is amphiprotic, meaning it can act as both a hydrogen bond donor and an acceptor.

Thiol as a Hydrogen Bond Donor: The S-H group can donate its hydrogen to a suitable acceptor, such as an oxygen, nitrogen, or even another sulfur atom, forming an S-H···A bond (where A is the acceptor). This type of interaction is well-documented, though the bond is weaker than its O-H···A counterpart due to the lower electronegativity of sulfur compared to oxygen. In a pure solid state of this compound, the thiol group of one molecule could donate a hydrogen to the sulfur atom of a neighboring molecule (S-H···S) or potentially to the π-system of an adjacent aromatic ring.

Thiol as a Hydrogen Bond Acceptor: The sulfur atom, with its lone pairs of electrons, can also act as a hydrogen bond acceptor, forming a D-H···S bond (where D is the donor atom, like O, N, or S). Studies on similar molecules like 2-phenylethanethiol (B1584568) have shown that the sulfur atom readily accepts hydrogen bonds from donors like water (O-H···S). In the context of this compound, this acceptor capability could be crucial in cocrystals or solvates where other hydrogen bond donors are present.

| Property | O-H···O Hydrogen Bond | S-H···S Hydrogen Bond | Reference |

|---|---|---|---|

| Strength | Strong (e.g., 15-40 kJ/mol) | Weak (e.g., 5-10 kJ/mol) | |

| Bond Polarity | Highly Polar | Weakly Polar | |

| Acidity of Donor (pKa) | Alcohols: ~16-18 | Thiols: ~10-11 | |

| Typical Bond Length (H···A) | ~1.8 Å | ~2.4 Å |

Self-Assembly Processes Driven by Intermolecular Forces

The combination of directional halogen bonds and weaker, more flexible hydrogen bonds in this compound provides a powerful toolkit for directing self-assembly. The final supramolecular architecture is a result of the energetic balance between these competing and cooperating interactions.

Formation of Ordered Structures

The directionality of Br···X halogen bonds and the associative nature of S-H···S hydrogen bonds can guide this compound molecules to arrange themselves into predictable, ordered patterns in the solid state. Depending on the most favorable energetic arrangement, several supramolecular synthons—structural units formed by intermolecular interactions—are possible:

Chain Formations: Molecules could link head-to-tail via a combination of halogen and hydrogen bonds, forming one-dimensional chains.

Sheet Structures: These chains could then interact with adjacent chains through weaker C-H···Br or π-π stacking interactions between the phenyl rings, leading to the formation of two-dimensional sheets.

3D Networks: The presence of two bromine atoms and a thiol group provides multiple points of interaction, potentially allowing for the formation of complex three-dimensional networks where sheets are interlinked.

The specific arrangement of the bromine atoms (ortho to each other) on the phenyl ring imposes significant geometric constraints, influencing which packing motifs are sterically possible and energetically favorable.

Molecular Recognition and Host-Guest Chemistry

Molecular recognition is the specific, non-covalent binding of one molecule (a host) to another (a guest). The well-defined orientation of the σ-holes on the bromine atoms and the specific geometry of the thiol group make this compound a candidate for applications in molecular recognition and the formation of host-guest complexes.

Host Capabilities: The molecule could act as a host for small guest molecules that are effective halogen or hydrogen bond acceptors. For instance, the cleft created by the two bromine atoms could provide a specific binding site for a guest molecule that can accept a halogen bond.

Surface Assembly: Thiols are well-known for their ability to form self-assembled monolayers (SAMs) on gold surfaces via strong Au-S bonds. A monolayer of this compound would present a surface decorated with specifically oriented bromine atoms. This functionalized surface could then be used to selectively recognize and bind other molecules from solution, acting as a sensor or a template for further assembly. The specific recognition event would be dictated by the precise match between the electronic and steric properties of the guest and the binding sites presented by the host monolayer.

The principles of host-guest chemistry and self-assembly are central to creating functional materials for applications in sensing, catalysis, and separation.

Electrochemical Behavior and Applications

Redox Properties of the Thiol Functionality

The thiol group is electrochemically active and plays a central role in the redox chemistry of (3,4-Dibromophenyl)methanethiol. Thiols are known for their capacity to undergo oxidation reactions, a trait that makes them vital in various biochemical systems as antioxidants. youtube.com The sulfur atom in the thiol group is a strong nucleophile, particularly in its deprotonated thiolate form, and is readily oxidized. youtube.comnih.gov

The primary electrochemical oxidation reaction for thiols involves the formation of a disulfide bond. This process is a one-electron oxidation of two thiol molecules to form a disulfide, as depicted in the following general reaction:

2 R-SH → R-S-S-R + 2H⁺ + 2e⁻

This oxidation can be achieved electrochemically, often in a methanol/sodium methoxide (B1231860) solution under constant current conditions. researchgate.net The thiol group's unique reactivity, which distinguishes it from alcohols, is attributed to the larger size and greater nucleophilic character of the sulfur atom. youtube.com

Further oxidation of the thiol functionality can lead to the formation of sulfenic, sulfinic, and ultimately sulfonic acids, especially in the presence of strong oxidizing agents. youtube.com The initial oxidation to a sulfenic acid is a two-electron process. nih.gov

The redox potential of the thiol group is influenced by its chemical environment. In the context of this compound, the electron-withdrawing nature of the bromine atoms on the phenyl ring would likely impact the ease of oxidation of the thiol group.

Electrochemical Oxidation of Brominated Aromatic Systems

The presence of bromine atoms on the aromatic ring introduces another layer of electrochemical activity. Organobromine compounds are notable for their reactivity, which is intermediate between that of organochlorine and organoiodine compounds. wikipedia.org The carbon-bromine bond has a bond dissociation energy of approximately 72.1 kcal/mol. wikipedia.org

Electrochemical methods have been developed for the bromination of aromatic compounds, indicating that the bromine and the aromatic ring are electrochemically active. researchgate.netcecri.res.inkci.go.kr These processes often involve the electrochemical generation of bromine, which then acts as a brominating agent. researchgate.netacs.org

The electrochemical oxidation of the brominated aromatic system in this compound could potentially lead to the cleavage of the carbon-bromine bond or oxidation of the aromatic ring itself. The exact oxidation potential would depend on the specific electrode material and solvent system used. The electron-withdrawing effect of the two bromine atoms would make the aromatic ring less susceptible to oxidation compared to an unsubstituted phenyl ring.

Electrochemical Characterization Techniques (e.g., Voltammetry)

Cyclic voltammetry (CV) is a principal technique for investigating the electrochemical behavior of compounds like this compound. CV can be used to determine the oxidation and reduction potentials of the thiol group and the brominated aromatic system. In a typical CV experiment, the potential is swept linearly with time, and the resulting current is measured.

For an aryl thiol, a CV would likely show an anodic peak corresponding to the oxidation of the thiol to a disulfide. This process is often irreversible, meaning that the corresponding reduction peak on the reverse scan is absent or shifted. The peak potential provides information about the ease of oxidation. For instance, in a study of enamines and thiophenols, the oxidation peak of thiophenol was observed at approximately 1.44 V vs. Ag/AgCl in acetonitrile. rsc.org

The electrochemical behavior of the brominated aromatic portion of the molecule could also be probed by voltammetry. The reduction of the carbon-bromine bonds might be observable at cathodic potentials. The specific potential would be influenced by the presence of the other functional groups on the ring.

The following table outlines the expected electrochemical events for this compound based on the known behavior of its constituent functional groups.

| Functional Group | Electrochemical Process | Expected Potential Range (vs. a reference electrode) | Technique |

| Thiol (-SH) | Oxidation to Disulfide (R-S-S-R) | Anodic (positive) potentials | Cyclic Voltammetry |

| Brominated Phenyl | Reduction of C-Br bonds | Cathodic (negative) potentials | Cyclic Voltammetry |

| Brominated Phenyl | Oxidation of the aromatic ring | High anodic potentials | Cyclic Voltammetry |

Note: The exact potentials are dependent on experimental conditions such as the electrode material, solvent, and supporting electrolyte.

Potential Applications in Electrochemical Sensors or Devices

The unique electrochemical properties of this compound suggest its potential use in the development of electrochemical sensors and other devices. The thiol group is particularly useful for immobilizing molecules onto electrode surfaces, such as gold, through the formation of self-assembled monolayers (SAMs). This surface modification is a common strategy in the fabrication of chemical and biological sensors.

By anchoring this compound to an electrode surface, a sensor could be designed to detect analytes that interact with the brominated aromatic ring. The presence of the analyte could induce a change in the electrochemical signal of the modified electrode, allowing for its detection and quantification.

Furthermore, the inherent redox activity of the thiol group could be harnessed for sensing applications. For example, a sensor could be developed based on the modulation of the thiol oxidation peak in the presence of a target analyte. Boron-doped diamond (BDD) electrodes, known for their wide potential window and low background current, are often used in electrochemical sensing and could be a suitable substrate for modification with this compound. researchgate.netnih.gov

The development of such sensors would involve the characterization of the modified electrode's electrochemical response to various analytes using techniques like square wave voltammetry or cyclic voltammetry. nih.gov The potential applications could span environmental monitoring, food safety analysis, and pharmaceutical analysis.

Future Research Directions and Perspectives

Emerging Synthetic Routes for (3,4-Dibromophenyl)methanethiol

The development of efficient and selective synthetic methodologies is the gateway to exploring any novel compound. For this compound, future research could focus on moving beyond traditional, often harsh, multi-step syntheses.

A promising avenue lies in the direct conversion of (3,4-dibromophenyl)methanol (B3278677) or its corresponding halide. While the conversion of benzyl (B1604629) halides to thiols is a classic transformation, emerging photocatalytic and electrocatalytic methods offer milder and more controlled reaction conditions. These techniques could potentially minimize side reactions and improve yields.

Another innovative approach could involve the direct C-H functionalization of 3,4-dibromotoluene. Advances in transition-metal catalysis, particularly with palladium, copper, or nickel complexes, have made the direct introduction of sulfur-containing groups into C-H bonds increasingly feasible. Such a route would be highly atom-economical, a key principle of green chemistry.

Furthermore, the use of flow chemistry could offer significant advantages for the synthesis of this compound. Continuous flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, enhanced safety, and easier scalability compared to traditional batch processes.

Advanced Mechanistic Insights into Complex Reactivity

A thorough understanding of the reactivity of this compound is crucial for its effective utilization. The interplay between the electron-withdrawing bromine atoms on the aromatic ring and the nucleophilic thiol group presents a rich landscape for mechanistic investigation.

Future studies should employ a combination of experimental and computational techniques to probe the reaction mechanisms. For instance, kinetic studies, isotopic labeling experiments, and in-situ spectroscopic monitoring (such as NMR and IR) can provide valuable data on reaction pathways.

Computational modeling, using Density Functional Theory (DFT), can offer deep insights into the electronic structure, transition states, and reaction energetics. This can help in predicting the regioselectivity of reactions, understanding the role of catalysts, and designing more efficient synthetic protocols. A key area of interest would be to understand how the bromine substituents influence the acidity of the thiol proton and the nucleophilicity of the corresponding thiolate.

Novel Applications in Interdisciplinary Research

The unique structural features of this compound suggest a range of potential applications across various scientific disciplines.

In materials science , the thiol group provides a reactive handle for surface modification. This compound could be used to functionalize gold nanoparticles or other metallic surfaces, creating tailored materials with specific electronic or optical properties. The presence of the dibromophenyl group could impart flame-retardant properties or serve as a site for further cross-coupling reactions to build complex polymeric structures.

In medicinal chemistry , while avoiding any discussion of dosage or adverse effects, the structural motif of a brominated aromatic compound linked to a sulfur-containing group is present in some biologically active molecules. Future research could explore its potential as a building block in the synthesis of novel compounds for screening in various assays. The bromine atoms offer sites for further diversification through reactions like Suzuki or Buchwald-Hartwig couplings.

In coordination chemistry , the thiol group can act as a ligand for various metal ions. The resulting metal complexes could be investigated for their catalytic activity, magnetic properties, or potential as luminescent materials. The electronic properties of the ligand can be fine-tuned by the bromine substituents, allowing for systematic studies of structure-property relationships.

Integration with Green Chemistry Principles

The synthesis and application of this compound should be guided by the principles of green chemistry to ensure sustainability.

Future research should prioritize the use of environmentally benign solvents, such as water, supercritical CO2, or bio-based solvents, moving away from hazardous volatile organic compounds. The development of catalytic methods, as mentioned earlier, is a cornerstone of green chemistry, as it reduces the generation of stoichiometric waste.

The concept of atom economy will be central. Synthetic routes that maximize the incorporation of all starting materials into the final product are highly desirable. This includes exploring one-pot reactions and tandem catalytic cycles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.